4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide
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Overview
Description
4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a substituted pyridine with a morpholine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control temperature, pressure, and reagent addition would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide: Lacks the morpholino group, which may affect its reactivity and biological activity.
6-Morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the amino and morpholino groups in 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide makes it unique, providing a combination of reactivity and potential biological activity that is not found in similar compounds.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-amino-6-morpholin-4-yl-3-oxo-1-phenyl-1H-furo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C18H16N4O3/c19-10-12-13-14(16(20)21-17(12)22-6-8-24-9-7-22)18(23)25-15(13)11-4-2-1-3-5-11/h1-5,15H,6-9H2,(H2,20,21) |
InChI Key |
FEOIFCFQLIATCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=C2C#N)C(OC3=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
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